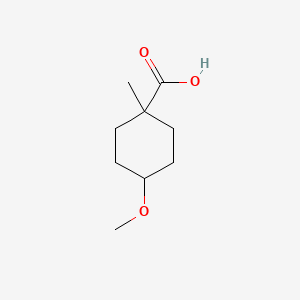

4-Methoxy-1-methylcyclohexane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-methoxy-1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(8(10)11)5-3-7(12-2)4-6-9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLPKMBIHAOCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150864-93-0 | |

| Record name | 4-methoxy-1-methylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Overview

This approach involves starting from hydroxymethyl derivatives of cyclohexane, such as 4-(hydroxymethyl)cyclohexylmethyl esters, which are converted into the target acid through a series of transformations including hydrolysis, substitution, and amination.

Key Steps

Preparation of Hydroxymethyl Intermediate:

The initial compound, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, is obtained as a by-product during the large-scale synthesis of 1,4-cyclohexanedimethanol (CHDM). This compound is commercially available and used as a starting material.Conversion of Hydroxyl to Leaving Group:

The hydroxyl group is converted into a suitable leaving group such as a tosylate, halogen, or azide. For example, the hydroxyl can be transformed into an azide, which is then reduced to the primary amine.Amination Step:

The leaving group is substituted with an amino precursor, leading to the formation of 4-(aminomethyl)cyclohexane derivatives. Hydrolysis of intermediates yields the carboxylic acid.

Research Findings & Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydroxyl to azide | Tosyl chloride, NaN₃ | High | Converts hydroxyl into a primary amine precursor |

| Azide reduction | Hydrogen, Pd/C | High | Produces primary amine |

| Hydrolysis | Acidic or basic hydrolysis | Quantitative | Yields the target acid |

This method is advantageous due to its simplicity and the availability of starting materials, allowing large-scale production at low cost.

Direct Hydrolysis of Esters Derived from Cyclohexane

Method Overview

Starting from ester derivatives such as 4-(hydroxymethyl)cyclohexylmethyl esters, hydrolysis under controlled conditions yields the free carboxylic acid, which can then undergo functionalization to introduce the amino group.

Key Steps

Ester Hydrolysis:

Using aqueous acid or base, the ester is hydrolyzed to the corresponding acid with high efficiency.Functional Group Transformation:

The hydroxymethyl group can be converted into a reactive intermediate (e.g., halide or azide), facilitating subsequent amination.

Research Findings & Data

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Acid hydrolysis | H₂SO₄ or NaOH, reflux | >90% | Efficient conversion of ester to acid |

| Conversion to amino | NaN₃ or halogenation | High | Facilitates amino group introduction |

This route provides a straightforward pathway, especially when starting from commercially available esters, with high yields and operational simplicity.

Catalytic Hydrogenation and Isomerization

Method Overview

Although primarily used for synthesizing trans-4-aminomethylcyclohexane-1-carboxylic acid, catalytic hydrogenation of aromatic precursors like p-aminomethylbenzoic acid can be adapted for cyclohexane derivatives.

Key Steps

Hydrogenation of Aromatic Precursors:

Catalytic reduction under high hydrogen pressure converts aromatic rings to cyclohexane rings, with simultaneous trans-isomerization to favor the trans-configuration.Hydrolysis & Functionalization:

The resulting cyclohexane derivative undergoes hydrolysis and functional group modifications to introduce the carboxylic acid and amino groups.

Research Findings & Data

| Conditions | Temperature | Pressure | Yield | Notes |

|---|---|---|---|---|

| Hydrogenation | 80-150°C | 50-150 kg/cm² | High | Efficient for large-scale synthesis |

This method is suitable for producing trans-isomers but can be adapted for the cis isomer, including the target compound, with high selectivity.

Synthesis via Aromatic Precursors and Functional Group Interconversion

Method Overview

Starting from aromatic compounds such as 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, conversion to the cyclohexane derivative involves chlorination, reduction, and subsequent functionalization.

Key Steps

Chlorination & Conversion to Acid Chloride:

Using thionyl chloride, the acid is converted into its acyl chloride, facilitating further modifications.Reduction & Ring Formation:

The acyl chloride undergoes reduction to form the cyclohexane ring, with subsequent introduction of amino groups via nucleophilic substitution.

Research Findings & Data

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Thionyl chloride | 50°C, 3h | 99.8% | Efficient conversion to acid chloride |

| Amination | Primary amines, reflux | High | Yields up to 98% |

These methods leverage well-established aromatic-to-cyclohexane transformations, enabling high-yield synthesis.

Summary of Preparation Methods

| Method | Starting Material | Key Transformation | Typical Yield | Advantages |

|---|---|---|---|---|

| Hydroxymethyl Derivatives & Amination | 4-(Hydroxymethyl)cyclohexylmethyl esters | Hydroxyl to amino group, hydrolysis | >90% | Cost-effective, scalable |

| Ester Hydrolysis | Ester derivatives | Hydrolysis to acid | >90% | Simple, high yield |

| Catalytic Hydrogenation | Aromatic precursors | Ring reduction, trans-isomerization | High | Suitable for large-scale production |

| Aromatic Derivative Conversion | Aromatic acids | Chlorination, reduction, substitution | Up to 99% | Precise control over functionalization |

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Synthesis

4-Methoxy-1-methylcyclohexane-1-carboxylic acid is utilized as a precursor in the synthesis of therapeutic compounds. It plays a crucial role in the development of drug candidates, particularly modulators for treating heart failure. The efficacy of derivatives synthesized from this compound is often evaluated through biological assays in preclinical models .

Case Study : A recent study demonstrated the successful synthesis of novel compounds using this compound as a building block, yielding high purity and biological activity. The results indicated that these derivatives could act as effective RXFP1 modulators, offering potential therapeutic benefits .

Industrial Chemistry

Intermediate Production

In industrial settings, this compound serves as an intermediate for producing various materials and chemicals. Its application in large-scale reactions often involves catalytic processes that enhance efficiency and selectivity.

| Parameter | Value |

|---|---|

| Scalability | High |

| Cost-effectiveness | Moderate |

| Environmental Impact | Low (with proper management) |

Biochemical Research

Metabolic Studies

Researchers investigate the biochemical pathways involving this compound through in vitro experiments and enzymatic studies. These studies aim to elucidate the compound's role within biological systems, focusing on its metabolic profiling and interactions with enzymes.

Environmental Science

Toxicity and Biodegradation

The environmental impact of this compound is assessed through studies on its biodegradation and toxicity profiles. Research indicates that while the compound is stable under various environmental conditions, its degradation rate and byproducts need careful monitoring to evaluate ecological risks.

Catalysis

Role in Catalytic Systems

This compound is explored as a ligand or modifier in catalytic systems to enhance reaction rates or selectivity. Studies have shown that incorporating this compound into catalytic cycles significantly improves turnover frequency (TOF) and turnover number (TON).

Material Science

Polymer Modification

In material science, this compound is used to modify the properties of polymers and resins. Its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key properties of 4-Methoxy-1-methylcyclohexane-1-carboxylic acid with selected analogs:

Key Observations:

Molecular Weight and Substituent Effects: The methyl and methoxy groups in the target compound increase its molecular weight compared to 4-Methyl-1-cyclohexanecarboxylic acid (142.2 vs. 170.2 g/mol) . However, the ester group in 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid () increases hydrophilicity further, yielding a solubility of 11 g/L .

Acidity :

- The carboxylic acid pKa of the target compound (~4.5) is slightly lower than that of 4-Methyl-1-cyclohexanecarboxylic acid (~4.7), suggesting the electron-donating methoxy group marginally reduces acidity compared to methyl .

Boiling Point :

- The higher estimated boiling point of the target compound (~250°C) compared to 4-Methyl-1-cyclohexanecarboxylic acid (134–136°C) reflects increased molecular weight and polarity .

Actividad Biológica

4-Methoxy-1-methylcyclohexane-1-carboxylic acid (C9H16O3) is an organic compound characterized by its unique cyclohexane structure, which includes a methoxy group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in pharmacology and organic chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The presence of both the methoxy and carboxylic acid groups contributes to its distinctive chemical properties and reactivity.

The biological activity of this compound primarily involves its role as a ligand. It interacts with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial findings suggest that the compound may influence metabolic processes and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyl-1-cyclohexanecarboxylic acid | C9H16O2 | Lacks methoxy group; simpler structure |

| 1-Methyl-1-cyclohexanecarboxylic acid | C8H14O2 | Lacks methoxy group; different substitution |

| 4-Ethylcyclohexanecarboxylic acid | C10H18O2 | Ethyl instead of methyl; different reactivity |

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these analogs.

In Vitro Studies

Recent studies have focused on the in vitro biological activities of this compound. These investigations typically involve biochemical assays that assess the compound's interactions with various cellular targets. For instance, research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine release in cultured human cells .

Toxicity Assessments

Toxicological evaluations have been conducted to determine the safety profile of this compound. Preliminary findings suggest that while the compound exhibits moderate toxicity in acute exposure scenarios, further studies are warranted to assess chronic exposure effects and potential genotoxicity .

Summary of Biological Effects

The biological effects observed from studies involving this compound include:

- Modulation of Enzyme Activity : Acting as a ligand for specific enzymes.

- Influence on Cellular Signaling : Potentially affecting pathways related to inflammation and metabolism.

- Toxicological Concerns : Moderate toxicity observed in preliminary assessments, necessitating further research.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-Methoxy-1-methylcyclohexane-1-carboxylic acid, and how are intermediates validated?

- Methodological Answer : Common routes involve esterification of the cyclohexane backbone followed by methoxy group introduction via nucleophilic substitution. A critical intermediate is 1-methylcyclohexane-1-carboxylic acid , which undergoes methoxylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and intermediate characterization using ¹H/¹³C NMR to confirm regiochemistry .

- Key Techniques : NMR for structural confirmation, GC-MS for purity assessment, and kinetic studies to optimize reaction conditions .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies methoxy (-OCH₃) protons (δ 3.2–3.4 ppm) and methyl group (δ 1.2–1.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, ~170–175 ppm) and quaternary carbons.

- IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹, broad) and C=O (~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₆O₃).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Steric Effects : The 1-methyl group creates steric hindrance, favoring reactions at the less hindered 4-methoxy position. This is demonstrated in acyl substitution reactions, where nucleophiles attack the carbonyl carbon selectively.

- Electronic Effects : The electron-donating methoxy group stabilizes adjacent carbocations, influencing pathways in acid-catalyzed dehydrations. Computational studies (e.g., DFT calculations ) predict charge distribution and transition states .

Q. What computational strategies are recommended to model the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for different substitution pathways (e.g., SN1 vs. SN2). Software like Gaussian or ORCA can model transition states using the compound’s InChIKey-derived geometry .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound at pH 2–12 and analyze degradation products via LC-MS/MS . Identify hydrolyzed products (e.g., cyclohexane diols) to infer instability mechanisms .

- Contradiction Analysis : If data conflicts (e.g., unexpected stability at low pH), evaluate impurities using HPLC-DAD or probe buffer interactions via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.